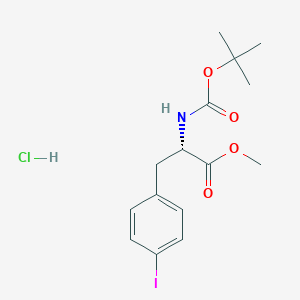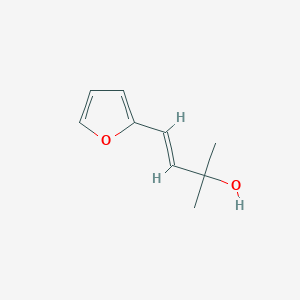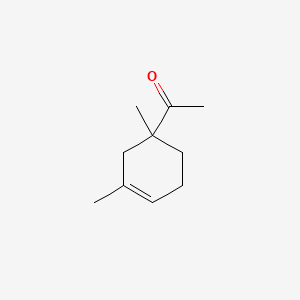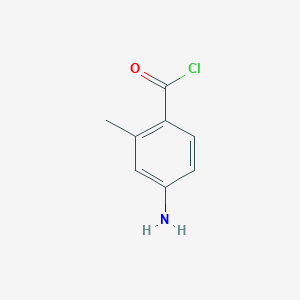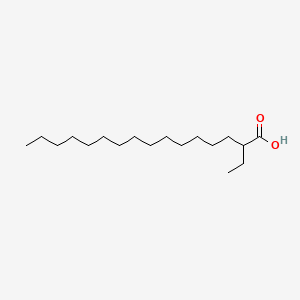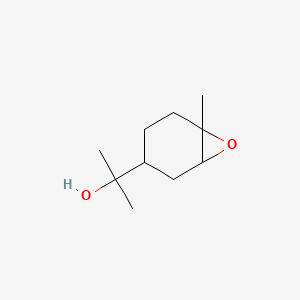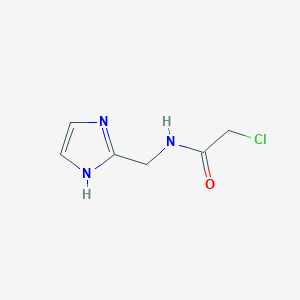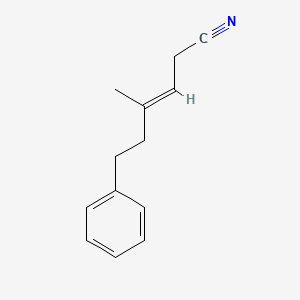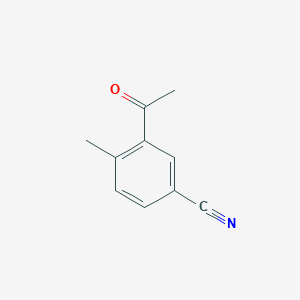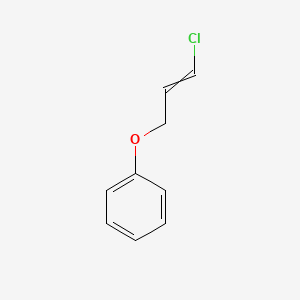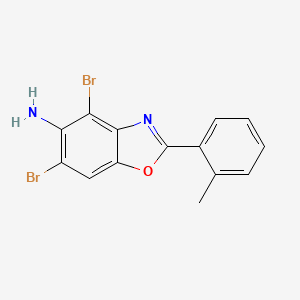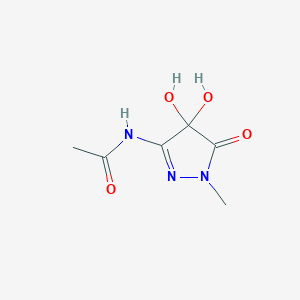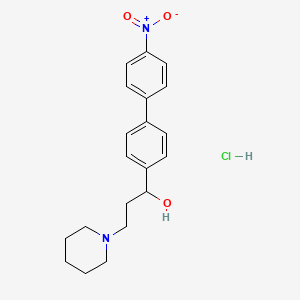
alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group substituted with a nitro group and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized by coupling reactions, such as Suzuki or Ullmann coupling, where a halogenated biphenyl derivative reacts with a nitro-substituted aryl compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the biphenyl derivative reacts with piperidine under basic conditions.
Formation of the Propanol Group: The final step involves the addition of a propanol group to the piperidine ring, typically through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Nitro-4-biphenylyl)-2-thiophenecarboxamide: Known for its urease inhibitory activity.
4-Chloro-N-(4’-nitro-4-biphenylyl)benzamide: Used in agricultural applications.
2-Hydroxy-N-(4’-nitro-4-biphenylyl)benzamide: Investigated for its potential therapeutic properties.
Uniqueness
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its combination of a biphenyl core, nitro group, and piperidine ring, which confer distinct chemical and biological properties
Properties
CAS No. |
50910-25-3 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(12-15-21-13-2-1-3-14-21)18-6-4-16(5-7-18)17-8-10-19(11-9-17)22(24)25;/h4-11,20,23H,1-3,12-15H2;1H |
InChI Key |
ANRYHBJIRPYQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


